6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide
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Overview
Description
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide is a complex organic compound featuring a benzo[de]isoquinoline core
Preparation Methods
The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[de]isoquinoline-1,3-dione with appropriate amines under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives, such as:
1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid:
The uniqueness of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-21(26-16-17-7-6-13-25-15-17)12-2-1-3-14-27-23(29)19-10-4-8-18-9-5-11-20(22(18)19)24(27)30/h4-11,13,15H,1-3,12,14,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKCXLPYVPTZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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